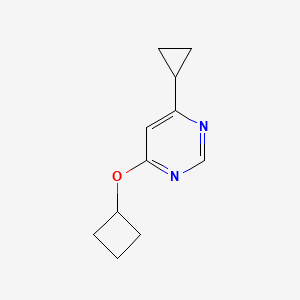

4-Cyclobutoxy-6-cyclopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxy-6-cyclopropylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-6-10(8-4-5-8)12-7-13-11/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMJJYNLJPWHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=NC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Cyclobutoxy 6 Cyclopropylpyrimidine and Analogous Pyrimidine Architectures

De Novo Pyrimidine (B1678525) Ring Formation and Annulation Strategies

The de novo synthesis of the pyrimidine ring provides a direct route to highly functionalized pyrimidine cores. nih.gov This approach involves the condensation of open-chain precursors to construct the heterocyclic ring system.

Multi-Component Reactions for Pyrimidine Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules, such as pyrimidine derivatives, in a single step from three or more starting materials. wikipedia.org The Biginelli reaction, a classic example of an MCR, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. wikipedia.org This approach is particularly valuable for generating a diverse library of substituted pyrimidines by varying the individual components. mdpi.com

More contemporary MCRs for pyrimidine synthesis often employ metal catalysis to achieve high yields and regioselectivity. For instance, a copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a facile and economical route to diversely functionalized pyrimidines. organic-chemistry.org Similarly, a ZnCl2-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis

| Reaction Name/Catalyst | Starting Materials | Product Type | Key Features |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones | Acid-catalyzed, classic MCR |

| Copper-Catalyzed Cyclization | Ketones, Nitriles | Functionalized Pyrimidines | Basic conditions, economical |

| ZnCl2-Catalyzed Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | 4,5-Disubstituted Pyrimidines | Single-step, good for mono- and disubstituted products |

| NH4I-Promoted Reaction | Ketones, NH4OAc, DMFDMA | Substituted Pyrimidines | Metal- and solvent-free, broad substrate scope |

Cyclization Reactions and Novel Synthetic Routes to Substituted Pyrimidines

Beyond MCRs, a variety of cyclization reactions are employed for the synthesis of substituted pyrimidines. A common and fundamental approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, guanidines, or ureas. wikipedia.org For example, the reaction of a β-dicarbonyl compound with an amidine typically yields a 2-substituted pyrimidine. wikipedia.org

Recent advances in this area have focused on developing novel synthetic routes that offer greater control over substitution patterns and functional group tolerance. One such method involves the condensation of chalcones with amidines to afford substituted pyrimidines. researchgate.net Another innovative approach is the reaction of N-vinyl or N-aryl amides with carbonitriles under electrophilic activation. wikipedia.org Furthermore, inverse electron-demand Diels-Alder (IEDDA) reactions of 1,3,5-triazines with electron-deficient aldehydes or ketones, catalyzed by trifluoroacetic acid, provide a pathway to highly functionalized pyrimidines. organic-chemistry.org

Post-Synthetic Functionalization of Pyrimidine Scaffolds

An alternative and widely utilized strategy for the synthesis of complex pyrimidines involves the modification of a pre-formed pyrimidine ring. This approach is particularly useful when the desired substituents are not readily incorporated during the initial ring formation.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines for C-O and C-C Bond Formation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyrimidines. wikipedia.org The presence of halogen substituents on the pyrimidine ring renders the corresponding carbon atoms electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This allows for the introduction of a wide range of functional groups through the displacement of the halide leaving group. wikipedia.org The reactivity of the pyrimidine ring towards SNAr is enhanced by the presence of the electron-withdrawing nitrogen atoms. wikipedia.org

The introduction of alkoxy groups, such as a cyclobutoxy moiety, onto a pyrimidine ring can be readily achieved via an SNAr reaction. Typically, a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661) or 4,6-dichloropyrimidine, is treated with the corresponding alkoxide, in this case, sodium or potassium cyclobutoxide. The regioselectivity of this reaction is a critical consideration. In many dihalogenated pyrimidines, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. stackexchange.com This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the C4/C6 positions. stackexchange.com By carefully controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile, it is often possible to achieve selective mono-alkoxylation.

The introduction of amino groups onto the pyrimidine scaffold is another crucial transformation in the synthesis of biologically active molecules. nih.gov Amination can be achieved through SNAr reactions on halogenated pyrimidines, where an amine acts as the nucleophile. nih.gov A variety of amines, including primary and secondary alkylamines and anilines, can be employed in this reaction. thieme-connect.com

Recent developments have focused on achieving C-H amination, which avoids the need for a pre-installed halogen. acs.org One such strategy involves the formation of pyrimidinyl iminium salt intermediates, which can then be transformed into various amine products. nih.govacs.org This method allows for the C2-selective amination of pyrimidines, a transformation that can be challenging to achieve through traditional SNAr on halogenated precursors. thieme-connect.comdocumentsdelivered.com

Table 2: Comparison of Amination Strategies for Pyrimidines

| Method | Substrate | Key Features | Selectivity |

| SNAr on Halogenated Pyrimidines | Halogenated Pyrimidine | Well-established, versatile with various amines | Dependent on halogen position (typically C4/C6 > C2) |

| C-H Amination via Iminium Salts | Unfunctionalized Pyrimidine | Avoids pre-functionalization, direct C-N bond formation | C2-selective |

| Phosphorus-Mediated Amination | Pyrimidine | Forms phosphonium (B103445) salt intermediate, reacts with sodium azide | C4-selective (if available), otherwise C2 |

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The construction of C(sp²)-C(sp³) bonds, particularly for the introduction of strained ring systems like cyclopropyl (B3062369) and cyclobutyl groups onto heterocyclic scaffolds, is a cornerstone of modern synthetic chemistry. For pyrimidine architectures analogous to 4-Cyclobutoxy-6-cyclopropylpyrimidine, transition-metal-catalyzed cross-coupling reactions are indispensable tools, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Cyclopropyl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of pyrimidine synthesis, it is frequently employed to introduce aryl and alkyl substituents onto the heterocyclic core. The introduction of a cyclopropyl group onto a pyrimidine ring, such as in the synthesis of this compound, typically involves the coupling of a halogenated pyrimidine precursor with a cyclopropylboron reagent.

The reaction generally proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the palladium catalyst to a halopyrimidine (e.g., a chloropyrimidine), transmetalation with the cyclopropylboron species, and reductive elimination to yield the cyclopropylpyrimidine and regenerate the palladium(0) catalyst.

Optimization of reaction conditions is crucial for achieving high yields. Factors such as the choice of palladium catalyst, ligand, base, and solvent significantly influence the reaction's success. For instance, palladium(II) acetate in combination with bulky, electron-rich phosphine (B1218219) ligands like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) has been shown to be effective, allowing for low catalyst loading (0.5–5 mol%). nih.gov The use of Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has also been reported to give good yields in the arylation of dichloropyrimidines. mdpi.comresearchgate.net

A common challenge in these reactions is the potential for a competing debromination side reaction. The selection of an appropriate catalyst system, such as a tandem catalyst like XPhosPdG2/XPhos, can be critical to minimize this unwanted pathway and favor the desired cross-coupling product. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropanation of Halopyrimidines This table is illustrative and compiles typical conditions from related literature.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 | 69-93 | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.comresearchgate.net |

| XPhosPdG2 | XPhos | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | rsc.org |

Application of Cyclopropyl- and Cyclobutyltrifluoroborates in Cross-Coupling Reactions

While cyclopropylboronic acids are common coupling partners, they can suffer from instability and a propensity to protodeboronate, often requiring the use of a significant excess of the reagent. nih.gov Potassium organotrifluoroborates have emerged as highly effective alternatives due to their enhanced stability to air and moisture. organic-chemistry.org Potassium cyclopropyltrifluoroborate (B8364958) and potassium cyclobutyltrifluoroborate (B12209022) are particularly valuable for introducing these strained rings onto pyrimidine and other heteroaryl cores.

The Suzuki-Miyaura coupling of these trifluoroborates with less reactive heteroaryl chlorides has been successfully developed. nih.govnih.gov Optimized conditions often involve a palladium acetate catalyst with sterically demanding, electron-rich dialkylbiaryl phosphine ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or n-BuPAd₂. nih.govorganic-chemistry.org The choice of base is also important; while cesium carbonate is often effective, the less expensive potassium carbonate can also be used successfully. nih.gov

These methods are tolerant of a wide array of functional groups, including esters, ketones, and nitriles, making them suitable for the synthesis of complex, functionalized pyrimidine architectures. nih.govorganic-chemistry.org The successful cross-coupling using potassium cyclobutyltrifluoroborate represents a significant advancement, as it was one of the first examples of using a cyclobutyl organometallic partner in such reactions. nih.gov

Table 2: Optimized Conditions for Cross-Coupling of Heteroaryl Chlorides with Organotrifluoroborates Based on data for coupling with various aryl and heteroaryl chlorides.

| Organotrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 75 | nih.gov |

| Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 85 | nih.gov |

| Potassium Cyclobutyltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O | 100 | 50-80 | nih.govorganic-chemistry.org |

Nickel and Cobalt Catalysis in Strained Ring System Introduction

While palladium catalysis is prevalent, there is growing interest in using more earth-abundant first-row transition metals like nickel and cobalt for cross-coupling reactions. These metals offer unique reactivity and can provide alternative or more efficient pathways for the synthesis of complex molecules.

Nickel-catalyzed reactions have been developed for the synthesis of pyrimidines themselves, for instance, through the dehydrogenative multi-component coupling of alcohols and amidines. researchgate.net Nickel complexes can also mediate the cyclization of alkynes and nitriles to form pyridine (B92270) rings, a related heterocycle. nih.gov This demonstrates the capability of nickel to catalyze C-C bond formation in the synthesis of nitrogen-containing heterocycles. The introduction of strained rings via nickel catalysis is an area of active research, providing a cost-effective alternative to palladium.

Cobalt catalysis has also been shown to be effective for C-C bond formation and the synthesis of N-heterocycles. Cobalt-porphyrin complexes, for example, can catalyze intramolecular ring-closing C-H amination of aliphatic azides to produce various saturated heterocycles. nih.gov More directly relevant to the introduction of strained rings, cobalt-catalyzed cross-coupling has been used for the introduction of cyclopropyl and cyclobutyl groups onto alkyl iodides. acs.org This strategy provides a valuable method for constructing the C(sp²)-C(sp³) bond required for structures like this compound, particularly when starting from a pyrimidine precursor that can be converted to an appropriate coupling partner.

C-H Functionalization Approaches for Pyrimidine Diversification

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex organic molecules. Instead of pre-functionalizing a substrate with a halide or organometallic group, this approach directly converts a C-H bond into a new C-C or C-heteroatom bond. For pyrimidine architectures, this allows for late-stage diversification, enabling the rapid generation of analogs.

Rhodium-Catalyzed Regioselective C(sp²)-H Functionalization

Rhodium(III) catalysis is particularly effective for the directed C(sp²)-H functionalization of heterocycles. acs.orgnih.gov In these reactions, a directing group present on the substrate coordinates to the rhodium catalyst, positioning it to selectively activate a specific C-H bond, typically in the ortho position.

For pyrimidine-containing structures, a nitrogen atom within the heterocyclic system can act as the directing group. For example, in 7-arylpyrazolo[1,5-a]pyrimidines, the N1 atom of the pyrazolo[1,5-a]pyrimidine (B1248293) moiety directs the C-H activation of the appended aryl ring. acs.orgnih.gov This leads to the formation of a six-membered rhodacycle intermediate, which is key to the regioselectivity of the catalytic cycle. acs.org This principle can be applied to functionalize pyrimidine derivatives at specific positions, provided a suitable directing group is incorporated into the molecule. Such strategies can be used for C-H amidation, alkenylation, and arylation, offering a versatile toolkit for modifying the pyrimidine core or its substituents. beilstein-journals.org

Table 3: Example of Rh(III)-Catalyzed C-H Amidation Based on the functionalization of 7-arylpyrazolo[1,5-a]pyrimidines.

| Substrate | Catalyst | Reagent | Additive | Solvent | Yield | Reference |

| 7-Arylpyrazolo[1,5-a]pyrimidine | [Cp*RhCl₂]₂ | Dioxazolone | AgSbF₆ | DCE | Moderate to Good | acs.orgnih.gov |

Deconstruction-Reconstruction Strategies for Pyrimidine Skeletal Rearrangement

An innovative approach to pyrimidine diversification involves a deconstruction-reconstruction strategy. This method circumvents the limitations of traditional de novo synthesis or late-stage functionalization by temporarily breaking open the pyrimidine ring to enable its modification and subsequent re-formation. nih.govresearchgate.net

The process typically begins by transforming the pyrimidine into a more reactive N-arylpyrimidinium salt. nih.gov This salt can then be cleaved, for example with a nucleophile like pyrrolidine, to generate a three-carbon iminoenamine building block. researchgate.net This open-chain intermediate serves as a versatile surrogate for a 1,3-dicarbonyl compound. nih.gov

From this intermediate, a variety of heterocycles can be constructed. By reacting the iminoenamine with different reagents, one can reconstruct a new, diversified pyrimidine or form entirely different heterocycles like pyrazoles or 1,2-oxazoles. digitellinc.com This strategy effectively allows for skeletal editing of complex, pyrimidine-containing molecules, providing access to analogs that would be difficult to obtain through other synthetic routes. nih.govnih.gov This approach is particularly valuable in structure-activity relationship (SAR) studies where significant structural modifications are desired. researchgate.net

Stereoselective Synthesis of Pyrimidine Derivatives Incorporating Strained Carbocyclic Rings

The incorporation of strained rings like cyclopropane (B1198618) and cyclobutane (B1203170) into the pyrimidine framework introduces unique conformational constraints and stereochemical complexity. The development of synthetic methods that control the spatial arrangement of these substituents is paramount for accessing specific isomers with desired properties.

Diastereoselective and Enantioselective Approaches to Cyclopropyl and Cyclobutyl Substituted Pyrimidines

The asymmetric synthesis of pyrimidines bearing cyclopropyl and cyclobutyl groups has been successfully achieved through various catalytic and organocatalytic methods. These approaches often focus on the stereoselective construction of the carbocyclic ring prior to or during its attachment to the pyrimidine core.

Cyclopropyl-Substituted Pyrimidines:

A prevalent strategy for the enantioselective synthesis of chiral cyclopropyl pyrimidine derivatives involves the intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters. nih.gov The use of a chiral ruthenium(II)-phenyloxazoline complex as a catalyst has demonstrated high levels of diastereo- and enantioselectivities, yielding cyclopropyl pyrimidine nucleoside analogues in good yields. nih.gov This method allows for the rapid construction of the chiral cyclopropane ring with excellent stereocontrol. nih.gov

Another powerful approach is the asymmetric Michael-initiated ring-closure (MIRC) reaction. The use of organocatalysts, such as (DHQD)₂AQN, has been effective in the reaction between α-pyrimidine substituted acrylates and bromo-carboxylic esters to construct chiral cyclopropyl pyrimidine carbocyclic nucleoside analogues bearing a quaternary center. rsc.org This method has been noted to produce diverse cyclopropyl pyrimidine analogues with good yields and high enantiomeric excess. rsc.org

| Catalyst/Method | Reactants | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Chiral Ruthenium(II)-phenyloxazoline complex | N1-vinylpyrimidines and α-diazoesters | Cyclopropyl pyrimidine nucleoside analogues | 71-96 | 10:1 to >20:1 | 96-99 |

| (DHQD)₂AQN (organocatalyst) | α-pyrimidine substituted acrylates and bromo-carboxylic esters | Chiral cyclopropyl pyrimidine nucleoside analogues | 76-93 | - | 73-96 |

| Chiral Phenyliodonium (B1259483) Ylides Cyclopropanation | N1-vinylpyrimidines and phenyliodonium ylides | Pyrimidine-substituted diester D-A cyclopropanes | up to 97 | - | up to 99 |

Cyclobutyl-Substituted Pyrimidines:

While the synthesis of cyclopropyl-pyrimidines is more extensively documented, methods for the enantioselective synthesis of cyclobutyl-substituted pyrimidines are also emerging. A key strategy involves the synthesis of chiral cyclobutanol (B46151) precursors, which can then be incorporated into the final molecule. The development of catalytic asymmetric hydrometallation of cyclobutenes offers a route to chiral substituted cyclobutanes. These can serve as building blocks for more complex molecules. The enantioselective synthesis of cyclobutane derivatives can also be achieved through cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition.

Control of Stereochemistry in Pyrimidine Ring Functionalization

Controlling the stereochemistry during the direct functionalization of a pre-existing chiral pyrimidine ring presents a different set of challenges. The inherent electronic properties of the pyrimidine ring dictate its reactivity, and the presence of chiral substituents can influence the stereochemical outcome of subsequent reactions.

Nucleophilic aromatic substitution (SNAr) is a common method for functionalizing halopyrimidines. The regioselectivity of this reaction is well-established, with substitution generally favored at the C4 and C6 positions. When a chiral nucleophile is employed, or when the pyrimidine substrate already bears a stereocenter, diastereoselective substitution can be achieved. The stereochemical outcome is often governed by steric hindrance and electronic interactions between the incoming nucleophile and the chiral directing group.

Recent advancements in C-H functionalization offer new avenues for the stereoselective modification of the pyrimidine core. While still a developing area, the use of chiral catalysts in C-H activation reactions on pyridine and related heterocycles has shown promise for controlling stereoselectivity. rsc.org These methods could potentially be adapted for the diastereoselective functionalization of pyrimidines bearing strained carbocyclic rings, allowing for the late-stage introduction of new stereocenters with high precision.

Mechanistic Insights and Reactive Pathways in Pyrimidine Functionalization

Reaction Mechanism Elucidation for Pyrimidine (B1678525) Core Modifications

The pyrimidine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This electronic characteristic makes the pyrimidine nucleus susceptible to nucleophilic attack and dictates the course of many of its reactions.

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for functionalizing the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, which are electronically activated towards nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism.

The process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The presence of electron-withdrawing groups can further stabilize this intermediate, thereby facilitating the reaction. In the subsequent step, a leaving group, typically a halide, is expelled, and the aromaticity of the pyrimidine ring is restored.

For a molecule such as 4-Cyclobutoxy-6-cyclopropylpyrimidine, if a suitable leaving group were present at the 2-, 4-, or 6-position, it would be susceptible to nucleophilic substitution. For instance, the synthesis of 4,6-disubstituted pyrimidines often involves the sequential displacement of chlorine atoms from 4,6-dichloropyrimidine. nih.gov

Table 1: Factors Influencing Nucleophilic Addition-Elimination in Pyrimidines

| Factor | Description |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |

| Leaving Group Ability | Good leaving groups (e.g., halides) are readily displaced, promoting the reaction. |

| Solvent Polarity | Polar aprotic solvents are often used to solvate the cationic counter-ion of the nucleophile, increasing its reactivity. |

| Ring Substituents | Electron-withdrawing groups on the pyrimidine ring enhance the rate of nucleophilic attack by stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups can decrease the reaction rate. |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the functionalization of pyrimidines. These reactions typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The catalytic cycle begins with the oxidative addition of a pyrimidine halide (or triflate) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. For this step to occur, the metal center must have a vacant coordination site. wikipedia.org

Following oxidative addition is transmetalation , where an organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium(II) complex, displacing the halide.

The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is favored when the newly formed bond is strong and requires the two groups to be in a cis orientation on the metal's coordination sphere. wikipedia.org

In the context of this compound, if a halogen were introduced at the 2- or 5-position, it could serve as a handle for further functionalization via these cross-coupling methodologies.

While ionic pathways are common, radical reactions also offer a unique avenue for pyrimidine functionalization. Free radicals, which are species with unpaired electrons, can be generated through various methods, including the use of radical initiators or photochemical activation. nih.gov These highly reactive species can then attack the pyrimidine ring.

The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophilic radicals. The reaction can lead to the formation of substituted pyrimidines that might be difficult to access through conventional ionic pathways. The regioselectivity of radical attack is influenced by the electronic properties of both the pyrimidine substrate and the attacking radical.

Influence of Substituents (e.g., Cyclobutoxy, Cyclopropyl) on Pyrimidine Reactivity and Regioselectivity

The nature of the substituents on the pyrimidine ring plays a crucial role in modulating its reactivity and directing the regioselectivity of incoming reagents. In this compound, both the cyclobutoxy and cyclopropyl (B3062369) groups are generally considered to be electron-donating.

The cyclobutoxy group , being an alkoxy group, is an electron-donating group through resonance (via the lone pairs on the oxygen atom) and weakly electron-withdrawing through induction. The net effect is typically electron-donating, which increases the electron density of the pyrimidine ring. This increased electron density would be expected to decrease the ring's susceptibility to nucleophilic attack. However, it would enhance the ring's reactivity towards electrophiles.

The cyclopropyl group is also known to have electron-donating character, which can be attributed to the high p-character of the C-C bonds in the strained three-membered ring. This allows the cyclopropyl group to donate electron density to the attached aromatic system. Studies have shown that the introduction of a cyclopropyl group can be beneficial for improving the biological activity of pyrimidine derivatives. sioc-journal.cn

The combined electron-donating effect of the cyclobutoxy and cyclopropyl groups at the 4- and 6-positions would make the pyrimidine ring more electron-rich compared to an unsubstituted pyrimidine. This would activate the ring towards electrophilic substitution, which preferentially occurs at the 5-position, the most electron-rich site in the pyrimidine ring. wikipedia.org Conversely, these electron-donating groups would disfavor nucleophilic aromatic substitution at the remaining positions.

Table 2: Predicted Electronic Effects of Substituents on the Pyrimidine Ring of this compound

| Substituent | Position | Inductive Effect | Mesomeric (Resonance) Effect | Overall Electronic Effect |

| Cyclobutoxy | 4 | -I (Electron-withdrawing) | +M (Electron-donating) | Electron-donating |

| Cyclopropyl | 6 | -I (Electron-withdrawing) | +M (Electron-donating) | Electron-donating |

Protonation and Basicity Effects on Pyrimidine Reaction Profiles

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and can act as bases, accepting a proton. The basicity of pyrimidine is significantly lower than that of pyridine (B92270) due to the inductive, electron-withdrawing effect of the second nitrogen atom. stackexchange.com The pKa for protonated pyrimidine is 1.23, compared to 5.30 for protonated pyridine. wikipedia.org

The substituents on the pyrimidine ring have a pronounced effect on its basicity. Electron-donating groups, such as the cyclobutoxy and cyclopropyl groups in this compound, increase the electron density on the nitrogen atoms, thereby increasing the basicity of the molecule. researchgate.net Conversely, electron-withdrawing groups decrease basicity.

The protonation state of the pyrimidine can have a profound impact on its reactivity. Protonation of one of the ring nitrogens further enhances the electron-deficient character of the ring, making it more susceptible to nucleophilic attack. This can be strategically employed in certain reactions to activate the pyrimidine core. However, in reactions involving electrophilic attack, protonation deactivates the ring. Therefore, controlling the pH of the reaction medium is a critical parameter in many pyrimidine functionalization reactions.

Advanced Characterization Methodologies for Structural Confirmation and Purity Assessment in Pyrimidine Research

Spectroscopic Techniques in Elucidating Pyrimidine (B1678525) Architecture

Spectroscopic methods provide fundamental insights into the molecular structure of 4-Cyclobutoxy-6-cyclopropylpyrimidine, from its atomic connectivity to the nature of its chemical bonds and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine ring, the cyclobutoxy group, and the cyclopropyl (B3062369) substituent. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H (H5) | 8.5 - 8.7 | s | - |

| Pyrimidine-H (H2) | 6.5 - 6.7 | s | - |

| Cyclobutoxy-CH | 4.8 - 5.0 | quintet | 6.0 - 7.0 |

| Cyclobutoxy-CH₂ (adjacent to O) | 2.4 - 2.6 | m | - |

| Cyclobutoxy-CH₂ (distant from O) | 2.0 - 2.2 | m | - |

| Cyclopropyl-CH | 1.8 - 2.0 | m | - |

| Cyclopropyl-CH₂ | 0.9 - 1.1 | m | - |

| Cyclopropyl-CH₂' | 0.7 - 0.9 | m | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms within the molecule. This is particularly useful for confirming the carbon skeleton and the presence of quaternary carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrimidine-C (C4) | 170 - 172 |

| Pyrimidine-C (C6) | 168 - 170 |

| Pyrimidine-C (C2) | 155 - 157 |

| Pyrimidine-C (C5) | 105 - 107 |

| Cyclobutoxy-CH | 75 - 77 |

| Cyclobutoxy-CH₂ | 30 - 32 |

| Cyclobutoxy-CH₂' | 12 - 14 |

| Cyclopropyl-CH | 15 - 17 |

| Cyclopropyl-CH₂ | 8 - 10 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The exact mass of the molecular ion ([M]⁺) provides a highly accurate measure of the compound's elemental composition.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O |

| Molecular Weight | 190.24 g/mol |

| Exact Mass [M]⁺ | 190.1106 |

| [M+H]⁺ | 191.1184 |

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A plausible fragmentation pathway would involve the loss of the cyclobutoxy and cyclopropyl groups, leading to the formation of specific fragment ions that can be detected and analyzed.

Plausible Fragmentation Pattern:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 161 | [M - C₂H₅]⁺ |

| 134 | [M - C₄H₆]⁺ |

| 119 | [M - C₄H₇O]⁺ |

| 94 | [C₄H₄N₂O]⁺ (pyrimidine core with oxygen) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the bonds present in the molecule. Key absorption bands are expected for the C-O ether linkage, the C=N and C=C bonds of the pyrimidine ring, and the C-H bonds of the aliphatic groups. vandanapublications.comvandanapublications.comjst.go.jpresearchgate.nettandfonline.com

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) stretch | 2850 - 3000 | Medium-Strong |

| C=N stretch | 1600 - 1650 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (ether) | 1050 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the electronic transitions within the pyrimidine chromophore. The absorption maxima (λ_max) are characteristic of the π → π* and n → π* transitions of the heterocyclic ring system. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org

Expected UV-Vis Absorption Maxima:

| Transition | λ_max (nm) | Solvent |

| π → π | ~260 | Ethanol |

| n → π | ~280 | Ethanol |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound. nih.govnih.govtsu.edu It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. A typical LC-MS method would involve a reversed-phase column to separate the compound from any polar or nonpolar impurities. The mass spectrometer can then be used to confirm the identity of the main peak and to identify any co-eluting impurities based on their mass-to-charge ratio.

Illustrative LC-MS Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Full Scan (m/z 50-500) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. nih.govmdpi.comnih.govresearchgate.netjocpr.com In GC-MS, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer.

Illustrative GC-MS Parameters:

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Full Scan (m/z 40-400) |

This technique is particularly useful for detecting and quantifying volatile impurities that may not be readily observed by LC-MS.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing a fundamental validation of a substance's empirical formula. This destructive analytical method determines the mass fractions of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N) in the context of organic molecules like pyrimidine derivatives—within a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's elemental composition and purity.

In the analysis of this compound, this technique is crucial for confirming its proposed molecular formula of C₁₁H₁₄N₂O. The analysis is typically performed using a CHN analyzer, where a small, precisely weighed sample of the compound is combusted in a high-oxygen environment. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides which are subsequently reduced to N₂. These resulting gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

The theoretical elemental composition of this compound is calculated based on the atomic masses of its constituent elements (Carbon: 12.01 u, Hydrogen: 1.008 u, Nitrogen: 14.01 u, Oxygen: 16.00 u) and its total molecular weight (190.25 g/mol ).

Theoretical Elemental Composition:

Carbon (C): (11 * 12.011) / 190.25 * 100% = 69.44%

Hydrogen (H): (14 * 1.008) / 190.25 * 100% = 7.41%

Nitrogen (N): (2 * 14.007) / 190.25 * 100% = 14.73%

Research findings for a synthesized batch of this compound would present the experimentally determined percentages for C, H, and N. A high-purity sample is expected to yield results that are in close agreement with the theoretical values, typically within a ±0.4% margin of error, which is a standard acceptance criterion in synthetic chemistry.

For instance, a hypothetical set of experimental results for a newly synthesized batch of this compound might be presented as follows:

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 69.44 | 69.31 | -0.13 |

| Hydrogen (H) | 7.41 | 7.49 | +0.08 |

| Nitrogen (N) | 14.73 | 14.65 | -0.08 |

The data in this table demonstrates a high degree of correlation between the calculated and observed values. Such results would strongly support the successful synthesis and high purity of this compound, confirming that the empirical formula, and by extension the molecular formula, is correct. Any significant deviation from the theoretical percentages could indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis serves as an indispensable quality control and structural verification step in the research and development of pyrimidine-based compounds.

Future Research Directions and Unexplored Avenues for 4 Cyclobutoxy 6 Cyclopropylpyrimidine

Development of More Sustainable and Greener Synthetic Protocols

Traditional synthetic routes for pyrimidine-based compounds often rely on hazardous solvents, toxic reagents, and energy-intensive conditions, leading to significant environmental impact. rasayanjournal.co.in Future research should prioritize the development of green chemistry approaches for the synthesis of 4-Cyclobutoxy-6-cyclopropylpyrimidine. Such strategies aim to reduce waste, improve atom economy, and utilize safer chemicals and processes. rasayanjournal.co.inpowertechjournal.com

Key areas for investigation include:

Microwave-Assisted Synthesis: This energy-efficient method can dramatically shorten reaction times, increase product yields, and reduce the formation of by-products compared to conventional heating. powertechjournal.comijper.org

Ultrasonic Activation: The use of ultrasound can enhance mass transfer and accelerate reaction rates, often under milder conditions and with less energy input. powertechjournal.com

Solvent-Free and Aqueous Synthesis: Conducting reactions in water, ionic liquids, or without any solvent can eliminate the environmental and health hazards associated with volatile organic compounds. rasayanjournal.co.inresearchgate.net Magnetized deionized water has emerged as a novel green solvent for catalyst-free synthesis of related pyrimidine (B1678525) structures. researchgate.net

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form this compound would improve efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste. rasayanjournal.co.inacs.org

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Energy Source | Prolonged reflux heating | Microwave irradiation, Ultrasonication powertechjournal.comijper.org |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions rasayanjournal.co.inresearchgate.net |

| Reaction Time | Often several hours to days ijper.org | Minutes to a few hours ijper.org |

| Efficiency | Multi-step processes with purification at each stage | One-pot multicomponent reactions rasayanjournal.co.inacs.org |

| By-products | Can generate significant waste | Higher yields and cleaner reactions minimize waste rasayanjournal.co.in |

Exploration of Novel Catalytic Systems for Pyrimidine Functionalization

Catalysis is fundamental to modern organic synthesis, offering pathways to create complex molecules with high efficiency and selectivity. nbinno.com For this compound, future research could focus on novel catalytic systems to both improve its synthesis and enable late-stage functionalization for creating analogues.

Promising research avenues include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as nano-SiO2, ZnO nano-powders, or metal-organic frameworks (MOFs), offers significant advantages. researchgate.netnih.govrsc.org These catalysts can be easily recovered and reused for multiple cycles, reducing cost and environmental impact. nih.gov

Metal-Catalyzed Cross-Coupling: Advanced catalytic methods, including copper- or palladium-catalyzed reactions, are powerful tools for forming the C-C and C-N bonds inherent in the pyrimidine structure. mdpi.comresearchgate.net These could be explored to construct the cyclopropyl (B3062369) and cyclobutoxy substituents on the pyrimidine core with high precision.

C-H Bond Functionalization: This cutting-edge strategy allows for the direct modification of carbon-hydrogen bonds on the pyrimidine ring or its substituents. researchgate.net It provides a highly efficient way to introduce new functional groups without the need for pre-functionalized starting materials, streamlining the synthesis of derivatives for structure-activity relationship (SAR) studies. nih.gov

Organocatalysis: Metal-free catalytic systems are an increasingly important area of green chemistry, avoiding the toxicity and cost associated with heavy metals. powertechjournal.com

| Catalytic System | Potential Application | Key Advantages |

|---|---|---|

| Reusable Heterogeneous Catalysts (e.g., ZnO, nano-SiO2) | Core synthesis of the pyrimidine ring. researchgate.netnih.gov | Eco-friendly, cost-effective, easy separation and reuse. nih.gov |

| Palladium/Copper Catalysis | Attaching cyclopropyl/cyclobutoxy groups; C-H arylation. mdpi.comresearchgate.net | High efficiency and selectivity for C-C and C-N bond formation. mdpi.com |

| Iridium Pincer Complexes | Multicomponent synthesis from alcohols and amidines. acs.org | High regioselectivity, sustainable, uses readily available starting materials. acs.org |

| Photoredox Catalysis | C-H functionalization under mild, room-temperature conditions. researchgate.net | Avoids harsh reaction temperatures, high efficiency. researchgate.net |

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes, improving yields, and minimizing by-products. Traditional analytical methods often examine reactions only at their starting and end points. The application of in situ spectroscopic techniques allows for real-time monitoring of a reaction as it proceeds. rsc.org

Future mechanistic studies on the synthesis of this compound could employ:

In Situ Raman and SERS: Raman spectroscopy provides detailed vibrational information, acting as a "fingerprint" for molecular structures. rsc.org It can be used to track the consumption of reactants, the formation of intermediates, and the appearance of the final product in real-time. Surface-Enhanced Raman Spectroscopy (SERS) offers greatly enhanced sensitivity for monitoring reactions occurring at a catalyst's surface. rsc.org

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structure elucidation. By placing an NMR-active probe directly in the reaction vessel, researchers can gain detailed structural information about transient intermediates that would be impossible to isolate and study otherwise.

In Situ FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can monitor changes in functional groups throughout a reaction, providing valuable kinetic and mechanistic data.

| Technique | Information Gained | Application to Synthesis |

|---|---|---|

| In Situ Raman Spectroscopy | Real-time tracking of molecular vibrational changes (bond formation/breaking). rsc.org | Identifying reaction intermediates and determining kinetic profiles. |

| In Situ NMR Spectroscopy | Detailed structural information of species in solution. nih.gov | Characterizing transient or unstable intermediates. |

| In Situ FTIR Spectroscopy | Monitoring changes in functional groups over time. | Understanding the sequence of bond-forming events and reaction kinetics. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Synthesis Design

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are designed and synthesized. nih.govmdpi.com For this compound, AI and machine learning (ML) can be powerful tools for accelerating discovery and optimization.

Potential applications include:

Retrosynthesis Prediction: Computer-aided synthesis planning (CASP) tools, powered by machine learning trained on vast reaction databases, can propose novel and efficient synthetic routes. acs.orgnih.gov These programs can identify strategic disconnections in the target molecule to suggest readily available starting materials and high-yielding reaction steps.

Reaction Condition Optimization: ML models can predict the outcome of a chemical reaction (e.g., yield, selectivity) under various conditions (temperature, solvent, catalyst). digitellinc.com This allows for in silico optimization, reducing the number of physical experiments required and saving significant time and resources.

Automated Synthesis: AI-driven platforms can be integrated with robotic systems to create a fully autonomous synthesis workflow. nih.gov The AI designs the route, and the robot executes the synthesis, purifies the product, and analyzes the results, creating a closed loop for rapid compound generation. nih.gov

| AI/ML Application | Function | Potential Impact on this compound |

|---|---|---|

| Retrosynthesis Planning | Predicts optimal synthetic pathways from target to starting materials. acs.org | Discovery of novel, more efficient, or greener synthetic routes. |

| Reaction Outcome Prediction | Uses models to predict yield and selectivity under different conditions. digitellinc.com | Rapid optimization of reaction conditions with fewer experiments. |

| Generative Models | Designs novel molecules with desired properties. mdpi.com | Design of new analogues with potentially improved biological activity or material properties. |

| Automated Synthesis Platforms | Combines AI planning with robotic execution for autonomous discovery. nih.gov | Accelerated synthesis and testing of a library of related pyrimidine derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.